1-(difluoromethyl)-6-methyl-1H-indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Difluoromethyl)-6-methyl-1H-indole is an organic compound that belongs to the indole family. Indoles are heterocyclic aromatic organic compounds that are widely found in nature and are significant in various fields such as pharmaceuticals, agrochemicals, and materials science. The presence of the difluoromethyl group in this compound enhances its chemical properties, making it a valuable molecule for scientific research and industrial applications.
Preparation Methods
The synthesis of 1-(difluoromethyl)-6-methyl-1H-indole can be achieved through several routes. One common method involves the difluoromethylation of indole derivatives. This process typically uses difluoromethylating agents such as ClCF2H or novel non-ozone depleting difluorocarbene reagents . The reaction conditions often require the presence of a base and a suitable solvent to facilitate the formation of the difluoromethyl group on the indole ring. Industrial production methods may involve large-scale difluoromethylation reactions using metal-based catalysts to ensure high yield and purity .
Chemical Reactions Analysis
1-(Difluoromethyl)-6-methyl-1H-indole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced indole derivatives.
Substitution: The difluoromethyl group can participate in substitution reactions, where it can be replaced by other functional groups under appropriate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoromethylated indole oxides, while substitution reactions can produce a variety of functionalized indole derivatives.
Scientific Research Applications
1-(Difluoromethyl)-6-methyl-1H-indole has numerous applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its role as a ligand in biochemical assays and its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: In the agrochemical industry, it is used in the development of new pesticides and herbicides.
Mechanism of Action
The mechanism of action of 1-(difluoromethyl)-6-methyl-1H-indole involves its interaction with specific molecular targets. The difluoromethyl group can form hydrogen bonds and interact with enzyme active sites, influencing the compound’s biological activity. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity, depending on the context of its application .
Comparison with Similar Compounds
1-(Difluoromethyl)-6-methyl-1H-indole can be compared with other difluoromethylated indoles and related compounds:
1-(Trifluoromethyl)-indole: This compound has a trifluoromethyl group instead of a difluoromethyl group, which can lead to different chemical and biological properties.
6-Methylindole: Lacks the difluoromethyl group, making it less reactive in certain chemical reactions.
1-(Difluoromethyl)-indole: Similar structure but without the methyl group at the 6-position, which can affect its reactivity and applications.
Properties
IUPAC Name |
1-(difluoromethyl)-6-methylindole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F2N/c1-7-2-3-8-4-5-13(10(11)12)9(8)6-7/h2-6,10H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKJDHENNBRFXPW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C=CN2C(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F2N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.